Retinoyl beta-glucuronide

Description

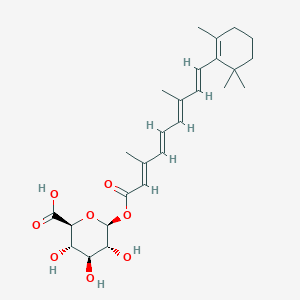

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36O8/c1-15(11-12-18-17(3)10-7-13-26(18,4)5)8-6-9-16(2)14-19(27)33-25-22(30)20(28)21(29)23(34-25)24(31)32/h6,8-9,11-12,14,20-23,25,28-30H,7,10,13H2,1-5H3,(H,31,32)/b9-6+,12-11+,15-8+,16-14+/t20-,21-,22+,23-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTGFYEHKPMOVNE-NEFMKCFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40274187 | |

| Record name | Retinoyl beta-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Retinoyl b-glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003141 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

401-10-5 | |

| Record name | Retinoyl β-glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Retinoyl glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000401105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Retinoyl beta-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RETINOYL .BETA.-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XB6RQ16Y55 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Retinoyl b-glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003141 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Ii. Biosynthesis and Enzymatic Pathways of Retinoyl Beta Glucuronide

Glucuronidation of Retinoic Acid

Glucuronidation is a major pathway in the metabolism of both endogenous and exogenous compounds, converting them into more water-soluble forms for easier excretion. hmdb.ca In the context of retinoids, this process is essential for regulating the levels of biologically active retinoic acid. amegroups.org The conjugation of glucuronic acid to the carboxylic acid group of retinoic acid results in the formation of retinoyl β-glucuronide. psu.edu

The key enzymes responsible for the glucuronidation of retinoic acid are the UDP-glucuronosyltransferases (UGTs). nih.govgrantome.com These enzymes are a superfamily of proteins that catalyze the transfer of glucuronic acid from the high-energy donor, UDP-glucuronic acid (UDPGA), to a substrate, in this case, retinoic acid. nih.govmdpi.comgenome.jp The reaction requires the UGT enzyme and UDPGA, with no other cofactors being necessary. nih.gov

Several UGT isoforms have been identified as being involved in the glucuronidation of retinoic acid and its isomers. psu.edu Studies have shown that human UGT1A1, UGT1A3, UGT1A7, UGT1A8, and UGT1A9 are major isoforms responsible for this process. psu.edu Specifically, UGT2B7 has been identified as a key enzyme in the glucuronidation of all-trans-retinoic acid (atRA) and its oxidized metabolites. researchgate.netnih.govnih.gov

Interestingly, the expression of UGT2B7 can be influenced by retinoids themselves. nih.govnih.gov Active forms of retinoic acid have been shown to suppress the expression of UGT2B7 in intestinal cells, suggesting a feedback mechanism that could potentially lead to increased retinoid levels. nih.govnih.gov

The various UGT isoforms exhibit different substrate specificities and kinetic parameters for retinoic acid and its derivatives. For all-trans-retinoic acid, the apparent Michaelis constant (Km) has been reported to be 54.7 µM, with a Km of 2.4 mM for the co-substrate UDP-glucuronic acid. nih.gov

Kinetic studies on different UGT isoforms have revealed varying efficiencies in metabolizing retinoic acid isomers. For 13-cis-retinoic acid, UGT1A3 demonstrates the highest rate of activity, although UGT1A9 is considered potentially the most significant enzyme in vivo due to its lower Km value and expression in both the liver and intestine. psu.edu The kinetic profiles for the glucuronidation of 4-oxo-13-cis-retinoic acid by several UGT isoforms and human liver and intestinal microsomes followed Michaelis-Menten kinetics. psu.edu However, for 13-cis-retinoic acid, pronounced substrate inhibition was observed with individual UGTs and human intestinal microsomes. psu.edu

The table below summarizes the kinetic parameters for the glucuronidation of 13-cis-retinoic acid and its 4-oxo metabolite by human liver microsomes (HLM) and human intestinal microsomes (HIM).

| Substrate | Enzyme Source | Vmax | Km | Ki |

| 13-cis-retinoic acid | HLM | 59 ± 17 µV·s/s | 974 ± 342 µM | - |

| HIM | 1116 ± 804 µV·s/s | 200 ± 98 µM | 18 ± 9 µM | |

| 4-oxo-13-cis-retinoic acid | HLM | Higher than parent compound | - | - |

| HIM | Followed Michaelis-Menten | - | - |

Data adapted from a study on the role of UGT isoforms in 13-cis retinoic acid metabolism. psu.edu

UGT enzymes are expressed in various tissues throughout the body, with the liver being a primary site of drug and xenobiotic metabolism. mdpi.comnih.gov The glucuronidation of retinoic acid has been demonstrated in microsomes from the liver, kidney, and intestinal mucosa. nih.govresearchgate.net

Studies have shown that the specific activity of UDP-glucuronosyltransferase for retinoic acid is highest in the liver and lowest in the kidney among the tissues examined. nih.gov Both human liver microsomes (HLM) and human intestinal microsomes (HIM) are capable of catalyzing the glucuronidation of 13-cis-retinoic acid and its 4-oxo metabolite, with HIM exhibiting a higher rate of activity for both substrates. psu.edu This is particularly significant for orally administered retinoids. psu.edu UGT2B7, a key enzyme in retinoid glucuronidation, is expressed in human intestinal mucosa. nih.gov Furthermore, UGT2B7 mRNA has been detected in human kidney and renal proximal tubule epithelial cells. oup.com

The in vitro synthesis of retinoyl β-glucuronide is a crucial tool for studying its biological properties and metabolism. nih.gov A common method involves incubating retinoic acid with washed rat liver microsomes and UDP-glucuronic acid (UDPGA). nih.gov The reaction conditions, such as pH and temperature, are optimized for maximal enzyme activity. For instance, the UDP glucuronyl transferase from rat liver microsomes has an optimal pH of 7.0 and a temperature optimum of 38°C. nih.gov

More recent chemical synthesis methods have also been developed, offering higher yields. portlandpress.comportlandpress.com One such procedure involves the reaction of the tetrabutylammonium (B224687) salt of glucuronic acid with an activated derivative of all-trans-retinoic acid, such as its imidazole (B134444) or triazole derivative, achieving yields of up to 79%. portlandpress.comportlandpress.com

The identity of the synthesized retinoyl β-glucuronide is confirmed using a variety of analytical techniques. nih.govnih.gov These methods are essential to ensure the purity and correct structure of the compound.

UV Absorption Spectra: The UV absorption spectrum of the synthesized product is compared with that of a known standard. nih.gov

Thin-Layer Chromatography (TLC): The chromatographic behavior of the product is analyzed in different solvent systems to confirm its identity. nih.gov

β-Glucuronidase Hydrolysis: A key validation step is the hydrolysis of the synthesized glucuronide back to retinoic acid using the enzyme β-glucuronidase. nih.govnih.govhogrefe.com This confirms the presence of the glucuronic acid moiety attached via a β-linkage.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry: These powerful spectroscopic techniques provide detailed structural information, confirming the molecular weight and the precise arrangement of atoms within the molecule. nih.gov Fast atom bombardment mass spectrometry is one such technique used for this purpose. nih.gov

In Vitro Biosynthesis Methodologies

Interplay with Other Retinoid Metabolic Enzymes

The biosynthesis of retinoyl β-glucuronide is part of a complex network of retinoid metabolism. Retinoic acid itself is a product of the oxidation of retinol (B82714). mdpi.com The enzymes involved in the synthesis and degradation of retinoic acid can influence the amount of substrate available for glucuronidation.

For example, cytochrome P450 enzymes are responsible for the oxidation of retinoic acid to metabolites like 4-hydroxy-retinoic acid and 4-oxo-retinoic acid. amegroups.orgbio-rad.com These oxidized metabolites can also undergo glucuronidation, sometimes at a higher rate than the parent retinoic acid. researchgate.net

Furthermore, there is evidence of interplay at the level of enzyme regulation. As mentioned earlier, retinoic acid can down-regulate the expression of UGT2B7, the very enzyme that metabolizes it. nih.govnih.gov This suggests a feedback loop where high levels of retinoic acid can inhibit its own clearance via glucuronidation.

Hydrolysis of retinoyl β-glucuronide back to retinoic acid can also occur, catalyzed by enzymes like β-glucuronidase, which has been found to be capable of hydrolyzing this metabolite in the liver. cabidigitallibrary.orgnih.gov This reverse reaction adds another layer of complexity to the regulation of active retinoid levels in tissues.

Relationship with Cytochrome P450 Enzymes (CYP26)

The Cytochrome P450 subfamily 26 (CYP26) enzymes represent a primary catabolic pathway for retinoic acid, competing with the glucuronidation pathway. mdpi.compsu.edu These enzymes, including CYP26A1, CYP26B1, and CYP26C1, are monooxygenases that hydroxylate retinoic acid at various positions on its carbon skeleton. mdpi.comphysiology.org The primary function of the CYP26 family is to convert all-trans-retinoic acid into more polar, hydroxylated metabolites, such as 4-hydroxy-retinoic acid, 4-oxo-retinoic acid, and 18-hydroxy-retinoic acid. psu.edu

This oxidative process is a key step in regulating the intracellular levels of retinoic acid. psu.edu The resulting polar metabolites are considered less biologically active than the parent compound and are primed for further metabolic processing to facilitate their elimination from the body. mdpi.com This subsequent processing can include glucuronidation, transforming them into highly water-soluble compounds that can be readily excreted. mdpi.comphysiology.org Therefore, the CYP26-mediated pathway and the direct glucuronidation of retinoic acid by UGTs are interconnected systems that collectively manage retinoic acid homeostasis. The expression of CYP26A1 is notably induced by retinoic acid itself, forming a negative feedback loop that tightly controls the concentration of this potent signaling molecule. mdpi.compsu.edu

| Enzyme | Substrate Specificity | Primary Metabolic Products | Reference |

|---|---|---|---|

| CYP26A1 | Shows strong selectivity for all-trans-retinoic acid over 9-cis or 13-cis isomers. | 4-hydroxy-RA, 4-oxo-RA, 18-hydroxy-RA. | psu.edu |

| CYP26B1 | Participates in the initial oxidation of retinoic acid. | 4-hydroxy-RA. | mdpi.com |

| CYP26C1 | More efficient in the clearance of 4-oxo-RA. | Further oxidized metabolites of 4-oxo-RA. | mdpi.com |

Influence of Cellular Retinoic Acid-Binding Proteins (CRABPs) on Formation

The biosynthesis of retinoyl beta-glucuronide is significantly modulated by the presence of Cellular Retinoic Acid-Binding Proteins (CRABPs). researchgate.net These cytosolic proteins bind with high affinity to retinoic acid, effectively sequestering it and influencing its metabolic fate. researchgate.netnih.gov Research has demonstrated that CRABP-I, in particular, acts as a potent inhibitor of this compound formation. researchgate.net

The mechanism of inhibition involves CRABP-I binding to retinoic acid, thereby limiting its availability as a substrate for the microsomal UDP-glucuronosyltransferase enzymes responsible for glucuronidation. researchgate.net Studies using liver microsomes have shown that when CRABP-I is present in a twofold molar excess to all-trans-retinoic acid, the rate of this compound formation is reduced to less than 1% of the rate observed in the absence of the binding protein. researchgate.net This inhibitory effect is not uniform across all isomers of retinoic acid; its potency correlates with the binding affinity (Kd values) of CRABP-I for each specific isomer. researchgate.net The binding of retinoic acid to CRABP-I leads to a reduction in both the maximum reaction velocity (Vmax) and the Michaelis constant (KM) for the glucuronidation reaction. researchgate.net

This regulatory role of CRABP-I has significant implications for tissue-specific metabolism. The metabolic pattern of retinoic acid in a given tissue is dictated by the local ratio of CRABP-I to retinoic acid. researchgate.net Tissues with high concentrations of CRABP-I, such as the testes, exhibit markedly inhibited formation of this compound compared to tissues like the liver, where the CRABP-I to retinoic acid ratio is low. researchgate.net It is also noteworthy that this compound itself does not show any significant affinity for CRABPs. nih.gov

| Retinoic Acid Isomer | Remaining RAG Formation Rate (at 2:1 CRABP-I to RA ratio) | Reference |

|---|---|---|

| all-trans-Retinoic Acid | <1% | researchgate.net |

| 9-cis-Retinoic Acid | 51% | researchgate.net |

| 13-cis-Retinoic Acid | 62% | researchgate.net |

Iii. Bioactivity and Molecular Mechanisms of Action

Hydrolysis to Retinoic Acid as a Primary Mechanism.nih.govunideb.hu

A principal pathway through which retinoyl beta-glucuronide exerts its biological activity is through its hydrolysis back to all-trans-retinoic acid (RA). nih.govunideb.hu This conversion essentially allows this compound to act as a transport and storage form of RA, releasing the active compound in specific tissues. nih.govresearchgate.net

The enzyme beta-glucuronidase is the key catalyst in the hydrolysis of this compound. semanticscholar.orgnih.govnih.govnih.gov This enzyme cleaves the glucuronic acid moiety from the retinoyl group, thereby liberating free retinoic acid. semanticscholar.orghogrefe.com Studies have demonstrated that upon treatment with beta-glucuronidase, approximately 95% of this compound is converted to RA. hogrefe.com This enzymatic action is a critical step in making retinoic acid available to target cells. nih.govamegroups.org The enzyme is localized to the endoplasmic reticulum in liver cells. semanticscholar.orgnih.gov

The activity of beta-glucuronidase and, consequently, the hydrolysis of this compound, varies across different tissues. nih.govamegroups.org The liver exhibits the highest specific activity of UDP-glucuronosyltransferase, the enzyme responsible for the synthesis of this compound, while the kidney shows the least activity among the tissues examined. nih.gov This tissue-specific enzymatic activity suggests that the conversion of this compound to retinoic acid is a regulated process, influencing the bioavailability of active retinoids in different parts of the body. nih.govamegroups.org For instance, orally administered this compound was found to be converted to RA in vitamin A-deficient rats, but not in those with sufficient vitamin A levels. hogrefe.com

Direct Receptor Interactions.researchgate.net

Beyond its role as a precursor to retinoic acid, this compound can directly interact with nuclear retinoid receptors, although its affinity and efficacy differ from that of RA. researchgate.net

Retinoic acid exerts its effects by binding to and activating retinoic acid receptors (RARs), which are part of the nuclear receptor superfamily. researchgate.netmdpi.com While this compound itself is not considered a direct ligand for RARs in the same way as RA, some studies suggest it may have partial agonistic activity. researchgate.net This implies it can bind to RARs but may not induce the full transcriptional response seen with all-trans-retinoic acid.

Modulation of Cellular Processes

This compound has been shown to influence a variety of cellular processes, often with an efficacy comparable to retinoic acid but with a different side-effect profile. nih.gov It has been demonstrated to inhibit the proliferation of human neuroblastoma cells and induce their differentiation. researchgate.netresearchgate.net Specifically, at a concentration of 1 microM, it inhibited HL-60 cell proliferation by 55-75% and induced 38-50% of the cells to differentiate into mature granulocytes. researchgate.net Furthermore, studies have shown that this compound can inhibit progressive tumor growth in established tumors, with antitumor effects comparable to RA but without the significant adverse physical side effects. nih.gov

Cell Proliferation Inhibition

This compound has been shown to be a potent inhibitor of cell proliferation in various cell lines. nih.govcapes.gov.br In studies using the human promyelocytic leukemia (HL-60) cell line, a 1 microM concentration of RAG inhibited cell proliferation by 55-75%. researchgate.netnih.govnih.gov This inhibition of growth is further evidenced by a 63-80% reduction in the incorporation of tritiated thymidine (B127349) into DNA, indicating a direct impact on DNA replication. nih.govcapes.gov.brnih.gov The potency of RAG in inhibiting growth is comparable to that of all-trans-retinoic acid (RA). researchgate.netnih.gov Further research has also demonstrated that RAG is as effective as RA in curbing the growth of LA-N-5 human neuroblastoma cells. researchgate.net

Table 1: Effect of this compound on HL-60 Cell Proliferation

| Compound | Concentration (µM) | Inhibition of Cell Proliferation (%) | Inhibition of DNA Synthesis (%) |

|---|

Data derived from studies on human promyelocytic leukemia (HL-60) cells. researchgate.netnih.govcapes.gov.brnih.gov

Induction of Cellular Differentiation

A key mechanism of RAG's bioactivity is its ability to induce cellular differentiation. hogrefe.comcapes.gov.br This property has been observed in multiple cell lines, where RAG promotes the maturation of undifferentiated cells into more specialized cell types. hogrefe.comnih.gov The process of differentiation is crucial for normal tissue development and can counteract uncontrolled cell growth characteristic of neoplastic conditions. The effectiveness of RAG in this regard is often compared to RA. researchgate.netnih.gov

The most well-documented differentiating effect of this compound is the induction of granulocytic differentiation in human promyelocytic leukemia (HL-60) cells. researchgate.netnih.govnih.gov Treatment with 1 microM RAG induces 38-50% of these leukemia cells to differentiate into mature granulocytes. nih.govnih.gov This demonstrates its potential to halt the leukemic process by forcing the cancerous cells to mature and cease their rapid division. nih.govcapes.gov.br

The potency of RAG in inducing differentiation is similar to that of all-trans-retinoic acid. nih.govnih.gov Interestingly, continuous exposure to RAG is not necessary to achieve maximum differentiation; a one-hour exposure can produce the same response as a continuous 48-hour treatment. nih.govnih.gov When compared to other retinoids, the relative effectiveness in inducing differentiation in HL-60 cells is generally ranked as retinoic acid being more potent than this compound, which in turn is more effective than retinyl beta-glucuronide. researchgate.net

Table 2: Comparative Induction of Granulocytic Differentiation in HL-60 Cells by Retinoids

| Compound | Activity |

|---|---|

| all-trans-Retinoic acid | Most effective |

| This compound | Effective |

| Retinyl beta-glucuronide | Less effective |

| Retinol (B82714) | Inactive |

Relative effectiveness based on selected assay conditions. researchgate.net

Potential Induction of Apoptosis

While the primary mechanisms of action for this compound are cell proliferation inhibition and differentiation induction, the broader family of retinoids is known to induce apoptosis, or programmed cell death. researchgate.netiarc.fr For instance, N-(4-Hydroxyphenyl) retinamide (B29671) (4HPR), another derivative of retinoic acid, exhibits growth inhibitory activity against many human tumor cell types by inducing apoptosis. nih.gov Retinoic acid itself is considered a master regulator of cell proliferation, differentiation, and apoptosis. researchgate.net However, under the studied assay conditions, the primary effect observed for retinoid beta-glucuronides like RAG is the induction of differentiation, whereas other derivatives such as N-retinoyl aromatic amines tend to show cytotoxicity. nih.gov The direct role of RAG in inducing apoptosis, independent of its differentiation effects, is an area that warrants further investigation to be fully characterized.

Iv. Transcriptional Regulation and Gene Expression

Influence on Retinoic Acid Responsive Elements (RAREs)

The genomic effects of retinoids are principally mediated by the binding of atRA to RARs, which then form heterodimers with retinoid X receptors (RXRs). nih.govwikipedia.org This RAR/RXR complex binds to specific DNA sequences known as retinoic acid responsive elements (RAREs) located in the promoter regions of target genes, thereby activating or repressing their transcription. nih.govwikipedia.org

Research into the direct action of Retinoyl beta-glucuronide has shown that it does not possess a significant affinity for either cellular retinoic acid-binding protein (CRABP) or the nuclear RARs. nih.gov In vitro studies using chick cytosol demonstrated that the biological activity of RAG likely stems from its function as a pro-drug. nih.gov Over incubation periods of 24 to 48 hours, RAG is slowly hydrolyzed, releasing atRA. nih.gov This gradually liberated atRA is then free to bind to its receptors and modulate gene transcription via RAREs. nih.gov Therefore, RAG influences RARE-mediated gene expression indirectly, serving as a stable, slow-release reservoir of the active atRA ligand. nih.govhmdb.canih.gov

Regulation of Genes Involved in Retinoid Metabolism

The homeostasis of retinoic acid is tightly controlled by a suite of genes that regulate its synthesis and catabolism, and the expression of these genes is, in turn, regulated by atRA itself. RAG is an integral part of this metabolic pathway.

The primary enzyme responsible for the synthesis of RAG from atRA is UDP-glucuronosyltransferase 2B7 (UGT2B7). nih.govuniprot.orgwikipedia.org Conversely, the principal enzymes for atRA catabolism belong to the cytochrome P450 subfamily 26, notably CYP26A1. nih.govnih.gov The expression of both UGT2B7 and CYP26A1 is influenced by cellular levels of active retinoids, forming a sophisticated regulatory network.

Studies in Caco-2 intestinal cells have shown that exposure to biologically active retinoids, including atRA, leads to a dramatic suppression of UGT2B7 mRNA expression. nih.gov This suggests that high levels of atRA down-regulate the pathway leading to RAG formation, thereby preserving the pool of active atRA. In contrast, atRA is a potent inducer of CYP26A1 expression. nih.govescholarship.org This induction accelerates the degradation of atRA into hydroxylated forms, which can be further glucuronidated for elimination. nih.gov

The regulation of genes involved in retinoid metabolism constitutes a classic example of a negative feedback loop designed to maintain physiological concentrations of atRA. This compound's formation and stability are central to this process.

When cellular atRA levels are high, two key events occur:

Induction of Catabolism: atRA binds to RAR/RXR heterodimers, which then bind to RAREs in the promoter of the CYP26A1 gene, strongly inducing its transcription. nih.govplos.org The resulting increase in CYP26A1 enzyme activity leads to accelerated catabolism of atRA, thus reducing its concentration. nih.gov

Suppression of Glucuronidation: High concentrations of atRA suppress the expression of UGT2B7 mRNA. nih.gov This reduces the rate of conversion of atRA to RAG, preventing its sequestration and inactivation through glucuronidation. nih.gov

This dual mechanism ensures that excess atRA is efficiently cleared while its conversion to the RAG metabolite is slowed. The slow hydrolysis of the existing RAG pool can provide a sustained, low-level source of atRA, which may be crucial for maintaining cellular differentiation without reaching toxic concentrations. nih.govnih.gov

| Gene | Enzyme Product | Function | Regulatory Effect of atRA | Outcome |

|---|---|---|---|---|

| CYP26A1 | Cytochrome P450 26A1 | Catabolism of atRA to hydroxylated metabolites | Upregulation/Induction | Decreases cellular atRA levels (Negative Feedback) |

| UGT2B7 | UDP-glucuronosyltransferase 2B7 | Biosynthesis of this compound from atRA | Downregulation/Suppression | Decreases conversion of atRA to its glucuronide, maintaining the active atRA pool |

Differential Gene Expression Profiles in Target Cells

While the primary mechanism of RAG's action is through its conversion to atRA, some evidence suggests it may have biological activities of its own. It has been reported that RAG can induce the differentiation of human promyelocytic leukemia (HL-60) cells without being hydrolyzed to atRA, and in some cases, is more active than atRA or retinol (B82714) in modulating differentiation. nih.gov This implies that RAG could potentially generate a unique gene expression profile distinct from that of atRA.

However, comprehensive studies, such as microarray or RNA-seq analyses, specifically profiling the global gene expression changes induced by RAG alone are limited. Most large-scale gene expression studies have focused on the effects of atRA. nih.govmdpi.com These studies have identified hundreds of genes that are either directly or indirectly regulated by atRA, impacting a wide range of cellular processes from cell cycle control to lipid metabolism. nih.govresearchgate.net For example, in squamous cell carcinoma (SCC) cells, atRA treatment alters the expression of numerous genes, leading to growth inhibition. frontiersin.org

Given that RAG acts as a slow-release source of atRA, its application to target cells would be expected to modulate the expression of known atRA-responsive genes. The differential profile, if any, would likely relate to the kinetics and magnitude of gene activation. A sustained, low-level release of atRA from RAG might favor the expression of genes sensitive to lower ligand concentrations or prolonged signaling, potentially avoiding the robust induction of negative feedback genes like CYP26A1 that occurs with bolus doses of atRA. The existence of a truly independent signaling pathway for RAG that results in a unique transcriptional signature remains an area for further investigation.

V. Transport and Distribution Within the Organism

Systemic Transport Mechanisms

Retinoyl beta-glucuronide serves as a transport form of retinoic acid, facilitating its distribution throughout the body. mdpi.com As a water-soluble compound, it can circulate in the bloodstream to reach various tissues. nih.gov This mode of transport is an alternative to the albumin-bound delivery of retinoic acid. amazonaws.com

This compound has been identified as a naturally occurring endogenous component in human blood. nih.gov Studies have quantified its concentration in the serum of volunteers, demonstrating its consistent presence in the circulatory system. nih.gov In rats administered retinoic acid, this compound is rapidly excreted into the bile. amazonaws.comnih.gov One study noted that 12 hours after administration of retinoic acid, the excretion of this metabolite into the bile was complete, at which point it constituted 12% of the radioactivity in the bile. amazonaws.comnih.govresearchgate.net

| Biological Fluid | Species | Concentration Range | Mean Concentration |

|---|---|---|---|

| Serum | Human | 1.5 - 5.1 ng/mL | 2.42 ng/mL |

| Time Post-Administration of Retinoic Acid | Percentage of Bile Radioactivity |

|---|---|

| 12 hours | 12% |

While many retinoids are transported in the plasma bound to proteins like albumin, the water-soluble nature of this compound suggests it may be transported independently. missouristate.edu Retinoic acid can be delivered to cells either bound to albumin or as its water-soluble glucuronide conjugate. amazonaws.com Research on the binding affinity of this compound to specific retinoid-binding proteins, such as cellular retinoic acid-binding protein (CRABP) and nuclear receptors of retinoic acid (RARs), has shown no significant binding. nih.gov This suggests that the addition of the glucuronide moiety alters its interaction with traditional retinoid transport proteins.

Tissue-Specific Accumulation and Metabolism

Following systemic transport, this compound is taken up by various tissues where it undergoes further metabolism. After intraperitoneal injection in rats, the compound was detected in the blood, liver, intestine, and kidney.

The liver is a primary site for the metabolism of retinoids, including the synthesis of this compound. The formation of this metabolite from all-trans-retinoic acid is catalyzed by the enzyme UDP-glucuronosyltransferase, which is found in the highest concentration in the liver compared to other tissues like the kidney. Rather than being a long-term storage form, this compound in the liver is part of a metabolic pathway primarily aimed at facilitating excretion into the bile. missouristate.edu

This compound that is excreted into the bile enters the small intestine. amazonaws.com Here, it can be acted upon by gut bacteria, which can cleave the glucuronic acid group. This process reforms the parent drug, which can then be reabsorbed into circulation. This cycle, known as enterohepatic circulation, can extend the presence of the active retinoid in the body.

Interconversion with Other Retinoid Forms

A key aspect of this compound's biological significance is its ability to serve as a precursor to retinoic acid. mdpi.com It is considered a transport and readily available source of retinoic acid for target tissues. mdpi.comnih.gov In tissues, the enzyme β-glucuronidase can hydrolyze this compound, releasing active retinoic acid. nih.govnih.gov This conversion allows for a sustained release of retinoic acid in tissues that require a steady supply for their function. nih.gov Studies have shown that following administration of radiolabelled this compound, small amounts of retinoic acid are universally present in blood and various tissues, indicating its in vivo conversion.

Vi. Research Methodologies and Analytical Approaches

In Vitro Cell Culture Models

In vitro cell culture models provide a controlled environment to study the cellular and molecular mechanisms of action of Retinoyl beta-glucuronide. These systems allow for the detailed examination of its effects on cell proliferation, differentiation, and other key cellular processes, independent of systemic influences.

The human promyelocytic leukemia (HL-60) cell line is a well-established model for studying cellular differentiation. Research has demonstrated that this compound can induce the differentiation of HL-60 cells into mature granulocytes. nih.gov This activity is comparable to that of all-trans-retinoic acid, a well-known differentiating agent. nih.gov

Studies have shown that a 1 µM concentration of this compound can inhibit HL-60 cell proliferation by 55-75% and induce differentiation in 38-50% of the cells. nih.gov Furthermore, it inhibits the incorporation of tritiated thymidine (B127349) into DNA by 63-80%, indicating a significant impact on DNA synthesis. nih.gov Notably, the continuous presence of this compound is not necessary to achieve maximum growth arrest and differentiation; a one-hour exposure can produce the same response as a 24 or 48-hour continuous treatment. nih.gov

Interestingly, this compound has been found to be 50% less cytotoxic to HL-60 cells than all-trans-retinoic acid at equimolar concentrations. nih.gov While some studies suggest that this compound may act directly, others indicate it might be hydrolyzed to retinoic acid, which is then utilized by the cells. nih.gov It has been observed that this compound is partially hydrolyzed to retinoic acid in these cell cultures.

Effects of this compound on HL-60 Cells

| Parameter | Effect of this compound (1 µM) | Comparison with all-trans-Retinoic Acid |

|---|---|---|

| Cell Proliferation Inhibition | 55-75% | Similar potency |

| Induction of Differentiation | 38-50% | Similar potency |

| Inhibition of DNA Synthesis | 63-80% | - |

| Cytotoxicity | 50% less cytotoxic | More cytotoxic |

In Vivo Animal Models

In vivo animal models are indispensable for evaluating the systemic effects, efficacy, and toxicity of this compound in a whole-organism context. These models provide critical data that cannot be obtained from in vitro studies alone.

Studies utilizing mouse and rat models have been instrumental in characterizing the biological activity and safety profile of this compound. In nude mice bearing human neuroblastoma LA-N-5 cell-derived tumors, this compound has been shown to inhibit progressive tumor growth, with antitumor effects comparable to those of all-trans-retinoic acid. A significant advantage observed in these studies is the absence of the adverse physical side effects that are often associated with all-trans-retinoic acid treatment.

Toxicity studies in pregnant Sprague-Dawley rats have revealed that this compound is significantly less toxic than all-trans-retinoic acid, particularly at high doses. This suggests a potentially wider therapeutic window for this compound.

Vitamin A-deficient animal models, particularly rats, have been crucial in understanding the metabolism and physiological role of this compound. Research has shown that in vitamin A-deficient rats, orally administered this compound is rapidly converted to retinoic acid, which then appears as the major metabolite in the serum. nih.gov This is in contrast to vitamin A-sufficient rats, where the hydrolysis of this compound to retinoic acid is not as pronounced.

Further investigation into the tissues of vitamin A-deficient rats has revealed that the rate of hydrolysis of this compound to retinoic acid is higher in the liver, kidney, and intestine compared to their vitamin A-sufficient counterparts. This increased conversion is attributed to the enhanced activity of β-glucuronidases in the tissue organelles of the deficient animals.

Analytical Techniques for Identification and Quantification

The accurate identification and quantification of this compound in biological matrices are essential for pharmacokinetic, metabolic, and mechanistic studies. High-Performance Liquid Chromatography (HPLC) has emerged as the primary analytical tool for this purpose.

Reversed-phase High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of this compound. nih.govnih.gov This method allows for the separation of various isomers of this compound, including 13-cis, 9-cis, and all-trans isomers, as well as their separation from different isomers of retinoic acid in a single run. nih.gov

HPLC methods have been developed and validated for the quantification of this compound in various biological samples, such as rat urine. nih.gov These methods typically involve a solid-phase extraction step to isolate the compound from the matrix, followed by gradient reversed-phase HPLC with ultraviolet (UV) detection. nih.gov

The recovery of Retinoyl beta-glucuronides from biological samples using these methods is generally high, often ranging from 80% to 99%. nih.govnih.gov The limit of detection for these methods is typically in the nanogram range, with some methods able to detect as little as 0.25 ng of the compound. nih.gov The intra-day reproducibility of these HPLC assays is also high, with relative standard deviations of 7% or less. nih.gov

Performance Characteristics of HPLC Methods for this compound Analysis

| Parameter | Typical Value/Range | Reference |

|---|---|---|

| Recovery | 80-99% | nih.govnih.gov |

| Limit of Detection | As low as 0.25 ng | nih.gov |

| Intra-day Reproducibility (RSD) | ≤ 7% | nih.gov |

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone analytical technique for the structural elucidation and identification of this compound. nih.gov This method is frequently coupled with chromatographic separation techniques like High-Performance Liquid Chromatography (HPLC), a combination known as LC-MS. nih.gov

In early studies, the identity of this compound isolated from rat bile was established by preparing trimethylsilyl (B98337) ether and acetyl derivatives of the methylated metabolite before examination by mass spectrometry. pnas.orgnih.gov The resulting mass spectra provided definitive evidence of the compound's structure. pnas.orgnih.gov Similarly, its presence as an endogenous compound in human blood was confirmed by analyzing the mass spectrum of its methylated derivative. nih.gov

The general approach involves ionizing the molecule and separating the resulting ions based on their mass-to-charge ratio (m/z). The fragmentation pattern observed during tandem mass spectrometry (MS/MS) provides a molecular fingerprint that confirms the identity of the compound. For glucuronides, a characteristic fragmentation involves the cleavage of the O-glycosidic bond between the aglycone (the retinoid moiety) and the glucuronic acid moiety. dshs-koeln.de This typically results in a neutral loss of the glucuronic acid portion (e.g., 176 Da) from the parent ion, leaving the retinoid aglycone, which can be detected and identified. uu.nlresearchgate.net Thermospray LC/MS has been successfully used to identify all-trans-retinoyl beta-glucuronide in the plasma of monkeys. nih.gov

Table 1: Key Applications of Mass Spectrometry in this compound Research

| Application | Description | Common Approach | Reference |

|---|---|---|---|

| Structural Confirmation | Unambiguously determines the molecular structure of the isolated or synthesized compound. | Analysis of derivatized forms (e.g., methylated, trimethylsilyl) to obtain characteristic mass spectra. | pnas.org, nih.gov |

| Identification in Biological Samples | Detects and confirms the presence of the compound in complex matrices like blood or bile. | LC-MS is used to separate the compound from other metabolites before MS analysis. | nih.gov, nih.gov |

| Metabolite Identification | Identifies this compound as a metabolite of retinoic acid. | Comparison of mass spectra from biological samples with that of authentic standards. | nih.gov |

Nuclear Magnetic Resonance (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the precise atomic structure of molecules. It has been employed to characterize chemically synthesized all-trans-retinoyl beta-glucuronide. nih.gov NMR analysis provides detailed information about the carbon-hydrogen framework of the molecule by measuring the magnetic properties of atomic nuclei, primarily protons (¹H NMR) and carbon-13 (¹³C NMR). unl.edu

For this compound, ¹H NMR spectra can confirm the stereochemistry of the polyene chain of the retinoic acid portion and the anomeric configuration of the glucuronide linkage. nih.gov The chemical shifts, coupling constants, and integration of the peaks in an NMR spectrum allow researchers to map out the connectivity of atoms within the molecule, confirming that the glucuronic acid moiety is correctly attached to the carboxyl group of retinoic acid. unl.edu

Table 2: Representative ¹H NMR Chemical Shifts for Molecular Moieties of this compound Note: This table presents typical chemical shift ranges for the constituent parts of the molecule. Actual values for the conjugate may vary.

| Moiety | Proton Type | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| Retinoid Chain | Olefinic protons (-CH=) | 5.5 - 7.5 |

| Methyl protons (-CH₃) | 1.0 - 2.5 | |

| Glucuronide Ring | Anomeric proton (H-1) | ~5.1 - 5.8 |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely used chromatographic technique for the separation, identification, and purification of compounds. fujifilm.com It has been utilized in the analysis and purification of this compound following its chemical synthesis. nih.gov

The principle of TLC involves spotting the sample onto a plate coated with a stationary phase, such as silica (B1680970) gel. fujifilm.comresearchgate.net The plate is then placed in a chamber with a solvent or mixture of solvents (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary phase. fujifilm.com This differential movement results in separation. For retinoids, which are sensitive to light, the procedure is typically performed under subdued light, and spots can be visualized under UV light. aseancosmetics.org The retention factor (Rf value), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property used for identification under specific chromatographic conditions. fujifilm.com

Table 3: Example Mobile Phases Used in TLC for Retinoid Separation

| Mobile Phase Composition (v/v) | Stationary Phase | Application | Reference |

|---|---|---|---|

| Cyclohexane-Ether (85:15) | Silica Gel 60 F₂₅₄ | Separation of various retinoids and related compounds. | researchgate.net |

| Benzene-Petroleum Ether (10:90) | Silica Gel F₂₅₄ | Separation of retinoids including retinoic acid. | researchgate.net |

Gene Expression Profiling (e.g., Microarrays)

Gene expression profiling provides a comprehensive view of how a compound affects cellular function by measuring the activity of thousands of genes simultaneously. arvojournals.org While direct microarray studies focusing exclusively on this compound are not widely detailed, its biological activity is closely linked to that of its parent compound, all-trans-retinoic acid, a well-known modulator of gene expression. nih.govnih.gov this compound can act as a biological source of retinoic acid in target tissues. nih.gov

Microarray analysis is a hypothesis-independent method used to identify genes and cellular pathways that are altered in response to a specific treatment. arvojournals.org In the context of this compound, this would involve treating cells (e.g., skin cells or cancer cell lines) with the compound and comparing their messenger RNA (mRNA) profile to that of untreated control cells. The mRNA is extracted, converted to labeled complementary DNA (cDNA), and hybridized to a microarray chip containing thousands of known gene sequences. The level of hybridization for each gene indicates its expression level.

This approach can reveal which genes are up- or down-regulated by this compound, providing critical insights into its mechanisms of action. Since retinoic acid functions by binding to nuclear receptors (RARs and RXRs) that act as ligand-activated transcription factors, it is expected that this compound would influence the expression of a similar suite of target genes involved in cell differentiation, proliferation, and apoptosis. nih.govnih.gov

Table 4: Representative Genes Regulated by the Retinoic Acid Pathway Note: These are well-established retinoic acid target genes, and their expression would be expected to be modulated by this compound due to its relationship with retinoic acid.

| Gene Symbol | Gene Name | Function | Expected Regulation |

|---|---|---|---|

| RARB | Retinoic acid receptor beta | Nuclear receptor, tumor suppressor | Upregulation |

| HOXA1 | Homeobox A1 | Transcription factor, embryonic development | Upregulation |

| CYP26A1 | Cytochrome P450 family 26 subfamily A1 | Retinoic acid metabolism/catabolism | Upregulation |

| CITED2 | Cbp/p300 interacting transactivator 2 | Transcriptional coactivator | Upregulation |

Vii. Clinical Research and Therapeutic Implications

Dermatological Applications

In the field of dermatology, Retinoyl beta-glucuronide has been explored as a topical treatment for common skin disorders. nih.gov Its efficacy and reduced side-effect profile make it a compound of interest for managing conditions where other retinoids are effective but may be poorly tolerated. nih.govnih.gov

Clinical studies have validated the use of topical this compound as a beneficial treatment for mild to moderate acne vulgaris. nih.govresearchgate.net It targets key pathogenic factors in acne, such as follicular dyskeratosis, and also possesses anti-inflammatory properties. jddonline.com

The therapeutic efficacy of this compound in treating acne is considered comparable to that of all-trans retinoic acid. nih.gov One double-blind study involving Asian-Indian patients with mild to moderate acne demonstrated the significant effectiveness of a 0.16% this compound cream over 18 weeks. The study reported a substantial reduction in total, inflammatory, and noninflammatory lesions in the group treated with this compound compared to the vehicle-only control group. nih.gov

| Lesion Type | Percentage Reduction (RAG) | Percentage Reduction (Vehicle) | Statistical Significance |

|---|---|---|---|

| Total Lesions | 86.8% | 40.1% | p < 0.001 |

| Inflammatory Lesions | 80.2% | 34.3% | p < 0.001 |

| Noninflammatory Lesions | 94.6% | 50.0% | p < 0.001 |

A significant advantage of this compound is its improved tolerability compared to all-trans retinoic acid. nih.govnih.gov Studies have consistently shown that topical application of this compound is associated with fewer and less severe side effects. nih.govnih.gov For instance, the clinical trial on Asian-Indian patients reported no side effects associated with the topical this compound treatment. nih.gov

In a comparative study on swine skin over six months, daily topical application of all-trans retinoic acid (0.1-0.5%) resulted in noticeable redness and scabbing. nih.gov In contrast, this compound (0.16-1.6%) caused significantly less irritation, with adverse effects only noted at the highest concentration (1.6%) and to a lesser extent than RA. nih.gov Histological analysis confirmed that scores for skin irritation in both the dermis and epidermis were significantly higher in the RA-treated pigs. nih.gov In vitro studies using mouse limb bud mesenchymal cells further support the lower cytotoxicity of RAG, showing that tenfold higher concentrations of RAG were needed to produce the same inhibitory effect on chondrogenesis as RA. nih.gov This suggests that RAG's effects are mediated through its gradual hydrolysis to RA, which may contribute to its reduced toxicity profile. nih.gov

| Compound | Concentration | Observed Adverse Effects |

|---|---|---|

| All-Trans Retinoic Acid (RA) | 0.1% - 0.5% | Redness and scabbing |

| This compound (RAG) | 0.16% | No significant adverse effects |

| 1.6% | Lesser extent of redness and scabbing compared to RA |

Treatment of Acne Vulgaris

Oncological Research

This compound has also been investigated for its potential role in cancer therapy and prevention. nih.gov Its biological activities, coupled with reduced systemic toxicity, make it a candidate for further oncological investigation. nih.gov

Preclinical studies have demonstrated that this compound can inhibit tumor growth. nih.gov In a study using a human neuroblastoma cell line (LA-N-5) in nude mice, subcutaneous injection of RAG was effective in both reducing tumor formation and inhibiting the growth of established tumors. nih.gov When administered daily for 30 days, starting three days before tumor cell injection, RAG reduced tumor formation. nih.gov In mice with established tumors, RAG was shown to inhibit progressive tumor growth, with antitumor effects that were comparable to those of all-trans retinoic acid. nih.gov Crucially, these tumor-inhibiting effects were observed without the significant adverse physical side effects that were associated with RA treatment. nih.gov

While retinoids as a class are known to induce apoptosis (programmed cell death) in various cancer cell lines, specific research detailing the direct induction of apoptosis by this compound is less extensively documented in the reviewed literature. nih.govnih.gov Studies on other retinoids, such as N-(4-hydroxyphenyl)retinamide (4HPR) and all-trans retinoic acid, have shown they can cause morphological and biochemical changes characteristic of apoptosis in cell lines like human cervical and colon cancer. nih.govnih.gov For example, all-trans-retinoic acid has been shown to induce features of apoptosis, including chromatin condensation and DNA cleavage, in sensitive colon cancer cell lines. nih.gov The antitumor effects of RAG are noted to be comparable to RA, which is known to inhibit tumor growth through mechanisms that can include apoptosis. nih.govresearchgate.net However, direct evidence and mechanistic studies focusing specifically on RAG-induced apoptosis were not prominent in the surveyed sources.

Potential as a Non-Toxic Substitute for Retinoic Acid in Cancer Therapy

This compound (RAG) has emerged as a compound of interest in oncology, primarily due to its potential to replicate the anti-cancer effects of all-trans-retinoic acid (RA) without inducing the same level of toxicity. nih.gov Research suggests that RAG may serve as a valuable therapeutic agent for certain types of cancers. nih.gov The biological activity of RAG is reportedly similar to that of RA, positioning it as a possible non-toxic substitute in various clinical applications. nih.gov

A key area of investigation has been in neuroblastoma. A study utilizing a human neuroblastoma cell line (LA-N-5) in nude mice demonstrated the efficacy of RAG. nih.gov Subcutaneous injections of RAG were found to reduce tumor formation and inhibit the growth of established tumors. nih.gov Notably, the anti-tumor effects were comparable to those of RA, but treatment with RAG did not produce the significant adverse physical side effects observed with retinoic acid. nih.gov

Further research into the differentiation-inducing capabilities of retinoids was conducted on human myeloid leukemia (HL-60) cells. In this in vitro model, RAG was shown to induce granulocytic differentiation. nih.gov While its effectiveness was found to be less than that of retinoic acid, it was more effective than another metabolite, retinyl beta-glucuronide. nih.gov Importantly, at concentrations ranging from 10⁻⁹ to 10⁻⁵ M, cell viability was higher with the retinoid beta-glucuronides, including RAG, compared to retinoic acid. nih.gov This suggests a better safety profile at the cellular level. nih.gov

| Model System | Compound | Key Findings | Toxicity/Side Effects |

|---|---|---|---|

| Human Neuroblastoma (LA-N-5) in nude mice | This compound (RAG) | Reduced tumor formation; Inhibited growth of established tumors. nih.gov | No significant adverse physical side effects observed. nih.gov |

| Human Neuroblastoma (LA-N-5) in nude mice | Retinoic Acid (RA) | Comparable anti-tumor effects to RAG. nih.gov | Significant adverse physical side effects observed. nih.gov |

| Human Myeloid Leukemia (HL-60) cells in vitro | This compound (RAG) | Induced granulocytic differentiation. nih.gov | Higher cell viability compared to RA. nih.gov |

| Human Myeloid Leukemia (HL-60) cells in vitro | Retinoic Acid (RA) | Most effective at inducing differentiation. nih.gov | Lower cell viability compared to RAG. nih.gov |

Immunomodulatory Roles

While direct studies on the immunomodulatory role of this compound are not extensively detailed in the literature, its function as a biologically active metabolite and a source of retinoic acid suggests its effects are likely mediated through RA. nih.gov Retinoic acid is a well-documented regulator of the immune system, playing a key role in both immunity and tolerance. researchgate.net

Retinoic acid influences the differentiation of various immune cells. cambridge.org It is involved in the development of T-cells in the thymus, a process critical for establishing a functional immune system. cambridge.org In the gut-associated lymphoid tissues, RA, produced by dendritic cells, is a crucial signal for inducing IgA-producing B cells and promoting the gut-homing capabilities of both T and B cells. researchgate.net RA also enhances the differentiation of Foxp3+ inducible regulatory T cells, which are vital for maintaining immune tolerance, particularly in the gut. researchgate.net

Furthermore, RA can act on different cells of both the innate and adaptive immune systems. researchgate.net It can modulate macrophage activity by inhibiting inflammatory mediators and can also activate specific innate lymphoid cells that are important for the formation of lymphoid tissue. researchgate.net The ability of retinoids to provide both positive and negative regulatory signals allows for the fine control of the immune system. researchgate.net

Teratogenic Potential and Safety Profile

Research has yielded contrasting results regarding the teratogenicity of RAG in different animal models. nih.govnih.gov In studies with pregnant Sprague-Dawley rats, subcutaneously injected RAG was found to be much less toxic than RA, with significant differences in toxicity only observable at very high dose levels. nih.gov

Conversely, a study in mice revealed a different outcome. When administered subcutaneously, all-trans-RAG was found to be more teratogenic than equivalent doses of all-trans-RA. nih.gov The underlying reason for this surprising result was pharmacokinetic; in mice, RAG was extensively hydrolyzed into all-trans-RA. nih.gov This conversion led to a higher and more sustained plasma concentration of the known teratogen, RA, than when RA was administered directly. nih.gov Although the direct placental transfer of RAG itself was low, its role as a precursor resulted in high and teratogenic exposure of the embryo to all-trans-RA. nih.gov

These findings underscore the critical importance of metabolic pathways in determining the ultimate biological effect and safety profile of RAG. The compound's teratogenic potential cannot be considered in isolation from its metabolic fate, which varies significantly between species.

| Species | Compound | Observed Teratogenic Effect | Pharmacokinetic Rationale |

|---|---|---|---|

| Sprague-Dawley Rat | This compound (RAG) | Much less toxic/teratogenic than RA, especially at lower doses. nih.gov | Differences in metabolism compared to mice, leading to lower systemic RA exposure. |

| Mouse | This compound (RAG) | More teratogenic than an equimolar dose of RA. nih.gov | Extensive hydrolysis of RAG to all-trans-RA, leading to higher and sustained plasma levels of RA. nih.gov |

Viii. Future Directions and Research Gaps

Long-Term Clinical Efficacy and Safety Studies

While preclinical data for retinoyl beta-glucuronide (RAG) are promising, a critical gap in the current understanding of this compound is the lack of comprehensive long-term clinical studies in humans. The available evidence, primarily from animal models, suggests that RAG may offer a safer and equally effective alternative to all-trans-retinoic acid (RA) for certain therapeutic applications.

Preclinical Efficacy and Safety:

Numerous preclinical studies have highlighted the potential of RAG as a therapeutic agent with an improved safety profile compared to RA.

Dermatological Applications: In a six-month study involving daily topical application on swine skin, RAG demonstrated significantly less irritation, such as redness and scabbing, compared to RA.

Teratogenicity: Studies in pregnant Sprague-Dawley rats have shown that RAG is considerably less toxic than RA at high doses, suggesting a potentially lower risk of teratogenic effects.

Oncology: In a mouse model of human neuroblastoma, subcutaneous injections of RAG were effective in reducing tumor formation and inhibiting the growth of established tumors. Notably, the antitumor effects of RAG were comparable to those of RA, but without the significant adverse physical side effects observed with RA treatment.

Chronic Administration: A 56-day study in mice involving daily subcutaneous injections of RAG demonstrated that sustained plasma levels of both RAG and its active metabolite, RA, could be maintained without any clinical manifestations of retinoid toxicity.

Current Clinical Evidence and Future Needs:

To date, the clinical evidence for the long-term efficacy and safety of RAG in humans is limited. Some studies have suggested that topically applied RAG is comparable in efficacy to RA for the treatment of acne in humans, with the significant advantage of causing fewer side effects.

However, to establish RAG as a viable therapeutic option for various conditions, including dermatological disorders and cancer, well-designed, long-term, and large-scale clinical trials are imperative. These studies should aim to:

Evaluate the long-term efficacy of RAG in treating specific diseases compared to placebo and existing standard-of-care treatments, including RA.

Thoroughly assess the long-term safety profile of RAG, monitoring for any potential adverse effects with chronic use.

Establish the optimal therapeutic window for RAG in different clinical settings.

Investigate the pharmacokinetics of RAG and its metabolites in diverse patient populations.

The successful completion of such clinical trials will be essential to translate the promising preclinical findings of RAG into tangible clinical benefits for patients.

Table 5: Summary of Preclinical Long-Term Efficacy and Safety Findings for this compound

| Study Model | Duration | Key Efficacy Findings | Key Safety Findings |

| Swine (Topical) | 6 months | Not specified | Less skin irritation (redness, scabbing) compared to retinoic acid. |

| Pregnant Rats | Gestation Period | Not applicable | Significantly less toxic than retinoic acid at high doses. |

| Mouse (Neuroblastoma) | 30+ days | Reduced tumor formation and inhibited growth of established tumors, comparable to retinoic acid. | No significant adverse physical side effects observed. |

| Mouse (Chronic Dosing) | 56 days | Maintained sustained plasma levels of RAG and RA. | No clinical signs of retinoid toxicity. |

Q & A

Q. What are the primary methods for synthesizing retinoyl beta-glucuronide in vitro, and how do they align with its endogenous biosynthesis?

RBG is synthesized enzymatically using UDP-glucuronosyltransferase (UGT) systems in liver, kidney, and intestinal microsomes. Key steps include:

Q. How is RBG metabolized in vivo, and what analytical techniques are used to track its conversion to retinoic acid?

RBG undergoes rapid hydrolysis to retinoic acid via β-glucuronidase. Methodologies include:

Q. What evidence supports RBG as a biologically active retinoid, and how does its activity compare to retinoic acid?

RBG exhibits biological activity through:

- Direct receptor interaction : Partial agonism of nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs) .

- Indirect activity : Hydrolysis to retinoic acid in target tissues.

- Comparative studies show RBG has similar efficacy to retinoic acid in acne treatment but with reduced cytotoxicity and teratogenicity in animal models .

Advanced Research Questions

Q. How do discrepancies in RBG’s tissue-specific activity arise between in vitro and in vivo models?

Contradictions may stem from:

- Enzymatic variability : Tissue-specific expression of UGTs and β-glucuronidases alters RBG synthesis/hydrolysis rates. For example, intestinal microsomes show higher UGT activity than hepatic fractions .

- Experimental design : In vitro models often lack systemic factors (e.g., serum proteins) that stabilize RBG in vivo .

- Species differences : Rats exhibit higher biliary excretion of RBG than humans, necessitating cross-species validation .

Q. What methodological challenges exist in quantifying RBG and its metabolites in complex biological matrices?

Key challenges include:

- Matrix interference : Lipids and proteins in serum/plasma require solid-phase extraction (SPE) prior to LC-MS analysis .

- Isomer differentiation : RBG’s structural analogs (e.g., 9-cis-retinoyl glucuronide) require chiral chromatography for resolution .

- Low stability : RBG degrades under light/heat; samples must be stored at -80°C with antioxidants (e.g., BHT) .

Q. How does RBG’s receptor binding kinetics differ from retinoic acid, and what implications does this have for experimental design?

RBG binds RARs/RXRs with lower affinity than retinoic acid but exhibits prolonged activity due to sustained release from hydrolysis. Methodological considerations:

Q. What experimental models best elucidate RBG’s role in vitamin A transport and storage?

- Vitamin A-deficient models : Track -RBG uptake in vitamin A-depleted rats to assess compensatory absorption pathways .

- Knockout mice : UGT1A1-null models clarify RBG’s dependence on specific UGT isoforms .

- Ex vivo systems : Perfused liver/intestine preparations quantify biliary and portal vein RBG secretion .

Q. How can researchers address contradictions in RBG’s teratogenicity across species?

Discrepancies arise from:

- Administration route : Topical RBG (human studies) shows no teratogenicity, whereas oral doses in rodents induce fetal malformations.

- Metabolic divergence : Human placental β-glucuronidase activity is lower than in rodents, limiting retinoic acid release .

- Experimental mitigation : Use conditional knockout models or humanized UGT transgenic animals to bridge species gaps .

Methodological Best Practices

- Synthesis validation : Confirm RBG purity via enzymatic hydrolysis (β-glucuronidase) and HPLC-UV/Vis .

- In vivo tracking : Employ dual-isotope labeling (e.g., -retinoic acid + -RBG) to distinguish endogenous vs. exogenous sources .

- Receptor studies : Combine surface plasmon resonance (SPR) for binding kinetics with chromatin immunoprecipitation (ChIP) to assess RAR/RXR occupancy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.